4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid
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Overview
Description
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. These compounds are known for their unique photoresponsive properties, which make them valuable in various scientific and industrial applications. The structure of this compound includes a hexyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an imine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid typically involves the coupling of 4-(hexyloxy)benzaldehyde with 4-aminobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced conformational changes.
Medicine: Explored for its use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of optical storage devices and other photonic applications.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is primarily based on its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound transitions from the trans (E) isomer to the cis (Z) isomer. This structural change alters the compound’s polarity and other physical properties, enabling its use in various applications .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[4-(Hexyloxy)phenyl]diazenyl]benzoic acid: Another azobenzene derivative with similar photoresponsive properties.
4-[(E)-{[4-(Allyloxy)phenyl]diazenyl]benzoic acid: Contains an allyloxy group instead of a hexyloxy group, affecting its phase transition temperatures and mesomorphic behavior.
Uniqueness
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and responses to external stimuli .
Properties
CAS No. |
15012-50-7 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[(4-hexoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C20H23NO3/c1-2-3-4-5-14-24-19-12-6-16(7-13-19)15-21-18-10-8-17(9-11-18)20(22)23/h6-13,15H,2-5,14H2,1H3,(H,22,23) |
InChI Key |
OOLVUYRTDFJMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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